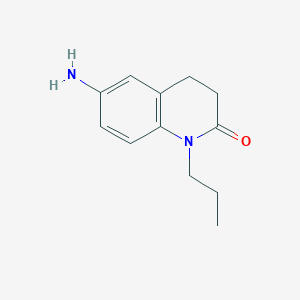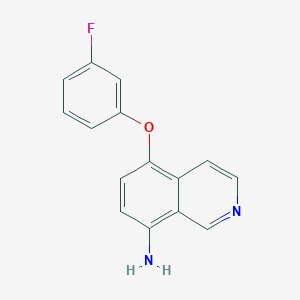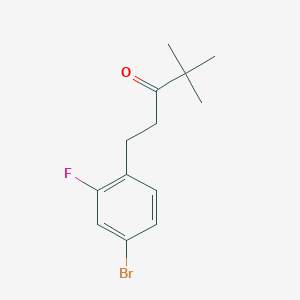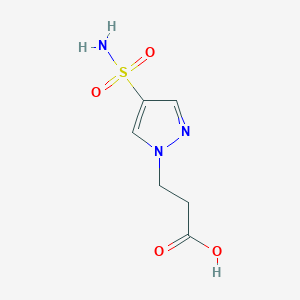![molecular formula C14H14F3NO B1518040 エチル({5-[4-(トリフルオロメチル)フェニル]フラン-2-イル}メチル)アミン CAS No. 1153421-91-0](/img/structure/B1518040.png)
エチル({5-[4-(トリフルオロメチル)フェニル]フラン-2-イル}メチル)アミン
説明
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is a synthetic chemical compound with the formula C14H14F3NO . It belongs to the class of aromatic amines and is commonly used in scientific experiments as a reagent for drug discovery and development.
Molecular Structure Analysis
The molecular weight of this compound is 269.27 . Its IUPAC name is N-({5-[4-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine . The InChI code is 1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It’s stored at room temperature .
科学的研究の応用
がん研究
この化合物は、特にヒトサーチュイン2(SIRT2)の潜在的な阻害剤として、がん研究で有望な結果を示しています . SIRT2 はがんの進行に関与しており、その阻害はがん治療の戦略となり得ます。この化合物中のトリフルオロメチル基は、SIRT2に対する効力と選択性を高め、新しい抗がん剤開発のための貴重な分子となる可能性があります。
神経変性疾患治療
SIRT2の阻害は、がんだけでなく、神経変性疾患にも関連しています . SIRT2の活性を調節できる化合物は、タンパク質のアセチル化が重要な役割を果たすアルツハイマー病やパーキンソン病などの疾患の治療に、治療応用があるかもしれません。
抗ウイルス剤
エチル({5-[4-(トリフルオロメチル)フェニル]フラン-2-イル}メチル)アミンの誘導体は、強力な抗ウイルス剤として役立ちます。 類似の分子構造を持つインドール誘導体は、さまざまなRNAウイルスとDNAウイルスに対して著しい抗ウイルス活性を示すことが報告されています .
抗菌用途
抗ウイルス特性に加えて、この化合物は抗菌用途も考えられます。 トリフルオロメチル基の存在は、他の関連する分子に見られるように、化合物の細菌感染に対する有効性を高める可能性があります .
2型糖尿病の管理
エチル({5-[4-(トリフルオロメチル)フェニル]フラン-2-イル}メチル)アミンなどのSIRT2阻害剤は、2型糖尿病の有効な治療戦略に関係しています . これらはSIRT2の活性を調節することにより、グルコース恒常性とインスリン感受性に影響を与えることができます。
薬理学的エンハンサー
トリフルオロメチル基の導入は、化合物の薬理学的効力を高めることが示されています . これは、エチル({5-[4-(トリフルオロメチル)フェニル]フラン-2-イル}メチル)アミンを、特にセロトニン取り込み阻害の文脈において、既存の薬物の効力を高めるために使用できることを示唆しています。
化学合成と有機反応
この化合物のベンジル位は、フリーラジカル臭素化や求核置換などのさまざまな有機反応を起こすことができる反応性部位です . これにより、より複雑な有機分子の合成における貴重な中間体となります。
創薬と開発
多様な生物学的活性により、エチル({5-[4-(トリフルオロメチル)フェニル]フラン-2-イル}メチル)アミンは創薬における重要な足場となりえます。 その構造は、複数の受容体と高親和性で結合することができ、新しい治療薬の開発を支援します .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various receptors or enzymes in the body. The trifluoromethyl group, for instance, is often used in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of a drug .
Mode of Action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The furan ring and the trifluoromethyl group could potentially enhance the compound’s ability to penetrate cell membranes .
Biochemical Pathways
Depending on its specific targets, the compound could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition. The trifluoromethyl group could potentially enhance the compound’s metabolic stability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. This could range from changes in cell signaling and metabolism to alterations in cell growth and survival .
Action Environment
Various environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain functional groups in the compound might be sensitive to pH changes .
生化学分析
Biochemical Properties
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine remains stable under standard laboratory conditions for extended periods . Its degradation products can sometimes exhibit different biological activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies in rodents have shown that low doses of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can improve cognitive function, whereas high doses can lead to neurotoxicity and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
特性
IUPAC Name |
N-[[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOAUIXXFQOUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)

![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)
![3-[(2-Hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B1517970.png)
![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)
![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)

![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)
